Netarsudil is a novel compound that functions as a Rho-associated protein kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor. [] It is a first-in-class agent in the United States with a unique mechanism of action, making it a valuable tool in scientific research exploring various cellular processes and therapeutic interventions. []
Netarsudil is a novel pharmacological agent primarily utilized in the treatment of open-angle glaucoma and ocular hypertension. It functions as a Rho-associated protein kinase inhibitor, promoting increased aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure. This compound is the active ingredient in the FDA-approved medication Rhopressa™. The development of netarsudil represents a significant advancement in glaucoma therapy, addressing a critical need for effective treatments in this prevalent eye condition affecting millions worldwide.
Netarsudil is classified as an α-aryl β-amino isoquinoline amide. It is synthesized from various chemical precursors and intermediates, which are essential for its production. The compound is recognized for its unique mechanism of action compared to traditional glaucoma therapies, such as prostaglandin analogs and beta-blockers, making it a valuable addition to therapeutic options.
The synthesis of netarsudil involves several key steps, typically beginning with the preparation of racemic Boc-protected netarsudil. This intermediate undergoes separation of enantiomers using supercritical fluid chromatography, which can be challenging for bulk manufacturing due to its complexity and cost implications .
A stereocontrolled approach has been developed to facilitate large-scale synthesis. This method employs a chiral amidation agent in a six-step process that has proven effective for commercial production . The use of novel intermediates and optimized conditions has led to improved yields and purity of the final product .
Netarsudil exists in various solid-state forms, including dimesylate salts characterized by distinct crystal structures. These polymorphs exhibit different physical properties, such as melting points and solubility profiles, which can significantly affect their pharmacological behavior . For instance, crystalline forms N1 through N7 have been identified, each with specific X-ray powder diffraction patterns that confirm their structural integrity .
The molecular structure of netarsudil features a complex arrangement that includes an isoquinoline core linked to an amino group. Its chemical formula is C19H22N2O3S, with a molecular weight of approximately 358.45 g/mol. The structural representation highlights the presence of functional groups critical for its biological activity.
Netarsudil's structure can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide insights into the compound's purity and confirm the presence of specific functional groups essential for its mechanism of action.
The primary chemical reactions involving netarsudil include its synthesis from precursors through amidation and subsequent purification processes. Additionally, netarsudil can undergo metabolic transformations in biological systems, leading to the formation of its active metabolite, netarsudil-M1. Understanding these reactions is vital for optimizing drug formulation and delivery systems.
Netarsudil lowers intraocular pressure by inhibiting Rho-associated protein kinase activity, which plays a crucial role in regulating aqueous humor dynamics within the eye. By disrupting actin stress fibers in trabecular meshwork cells, netarsudil enhances fluid outflow and reduces resistance in the conventional outflow pathway . This mechanism differentiates it from other glaucoma medications that primarily focus on decreasing aqueous humor production.
Netarsudil is typically presented as a white to off-white solid with high solubility in organic solvents like dimethyl sulfoxide but limited solubility in water. Its stability profile indicates that it can withstand various environmental conditions but requires careful handling to maintain its efficacy.
The compound's pH stability range is crucial for formulation development, particularly for ophthalmic applications. Studies have shown that netarsudil remains stable under physiological pH conditions, making it suitable for topical administration .
Beyond its therapeutic application in glaucoma management, netarsudil serves as a research tool in pharmacological studies aimed at understanding Rho-associated protein kinase pathways. Its ability to modulate cellular signaling makes it valuable for investigating various ocular conditions and potential therapeutic targets.
Netarsudil (C₂₈H₂₇N₃O₃) is a potent aminofuran inhibitor targeting Rho-associated protein kinase (ROCK) isoforms ROCK1 and ROCK2. Inhibition constants (Ki) are 1 nM for both isoforms, with its active metabolite netarsudil-M1 (AR-13503) exhibiting fivefold greater potency (Ki = 0.2 nM) [3] [5]. This inhibition disrupts Rho/ROCK signaling cascades that regulate actomyosin contractility, cytoskeletal organization, and extracellular matrix (ECM) deposition in trabecular meshwork (TM) and Schlemm’s canal (SC) cells.
ROCK phosphorylates myosin light chain (MLC), promoting actin stress fiber assembly and cellular contraction in TM cells. Netarsudil inhibits this pathway at IC50 values of 79 nM (stress fibers) and 16 nM (focal adhesions), reducing TM cellular stiffness by 40–60% [3] [5]. This relaxation expands TM tissue cross-sectional area by 25% and dilates SC lumen by 32%, increasing conventional outflow facility by 53% in primate studies [1] [3]. Concomitantly, netarsudil suppresses transforming growth factor-β2 (TGF-β2)-induced fibrotic activity, reducing ECM proteins fibronectin and collagen IV by 60–75% in human TM cells [3] [8].
Table 1: Biomechanical Effects of Netarsudil-Mediated ROCK Inhibition
Target Tissue | Parameter Modulated | Magnitude of Change | Functional Outcome |
---|---|---|---|
Trabecular Meshwork | Actin stress fiber density | ↓ 70–80% | Reduced cellular contractility |
Schlemm’s Canal | Lumen cross-sectional area | ↑ 32% | Enhanced aqueous drainage |
Outflow Facility | Conventional pathway flow | ↑ 53% | Intraocular pressure reduction |
Extracellular Matrix | Fibronectin expression | ↓ 60–75% | Decreased outflow resistance |
In SC endothelium, ROCK inhibition decreases VE-cadherin phosphorylation, enhancing cell-cell adhesion and barrier integrity. Netarsudil reduces hydraulic conductivity by 45% in vitro, preventing paracellular fluid leakage [3] [5]. Additionally, it modulates tight junction proteins ZO-1 and claudin-5, increasing pore density for transcellular aqueous humor transit by 30% [5] [8].
Netarsudil dually inhibits norepinephrine transporters (NET) with Ki = 1.5 nM, increasing synaptic norepinephrine concentration by 3.2-fold [2] [5]. Sustained α2-adrenergic receptor activation suppresses adenylate cyclase in ciliary epithelium, reducing intracellular cyclic adenosine monophosphate (cAMP) by 55% and aqueous humor production by 20–25% [3] [5]. NET inhibition also induces vasoconstriction of ciliary body capillaries, decreasing blood flow and ultrafiltration rates [5] [7].
Netarsudil’s triple mechanism integrates:
Table 2: Contribution of Netarsudil’s Mechanisms to IOP Reduction
Mechanism | Molecular Target | Physiological Effect | Relative Contribution to IOP Reduction |
---|---|---|---|
Trabecular outflow | ROCK1/ROCK2 | ↑ Outflow facility (53%) | 70% |
Aqueous production | NET | ↓ Secretion (20–25%) | 20% |
Episcleral venous pressure | Vascular ROCK | ↓ EVP (1.5–2.0 mmHg) | 10% |
This synergy enables consistent IOP lowering irrespective of baseline pressure (5.2–6.8 mmHg reduction across IOP 20–36 mmHg) [1] [6].
Table 3: Netarsudil’s Antifibrotic Effects in Wnt/β-Catenin Pathway
Pathway Component | Effect of Dexamethasone | Netarsudil Intervention | Net Change vs. Control |
---|---|---|---|
RhoA expression | ↑ 250% | Blocks ROCK activation | ↓ 65% |
Actin crosslinking | ↑ 300% | Dissolves stress fibers | ↓ 70% |
Connective tissue growth factor | ↑ 400% | Suppresses transcription | ↓ 50% |
Plasminogen activator inhibitor-1 | ↑ 350% | Inhibits nuclear β-catenin | ↓ 45% |
Table 4: Compound Nomenclature for Netarsudil
Chemical Designation | Brand Name | Molecular Formula | Registry Number |
---|---|---|---|
(S)-4-(3-Amino-1-(isoquinoline-6-ylamino)-1-oxopropan-2-yl)benzyl 2,4-dimethylbenzoate | Rhopressa® | C₂₈H₂₇N₃O₃ | 1254037-39-1 |
Netarsudil dimesylate | Rhokiinsa® | C₃₀H₃₅N₃O₉S₂ | 1394073-26-6 |
Netarsudil mesylate | Roclanda® | C₂₉H₃₁N₃O₆S | Not provided |
AR-13324 | Research code | C₂₈H₂₇N₃O₃ | 1254037-39-1 |
AR-13503 | Active metabolite | C₂₅H₂₃N₃O₂ | Not provided |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7